[2,2'-Bipyridin]-4-yl-phenyl-methanone CAS number and chemical properties
[2,2'-Bipyridin]-4-yl-phenyl-methanone CAS number and chemical properties
#[2,2'-Bipyridin]-4-yl-phenyl-methanone (CAS 339155-02-1): A Technical Guide to Synthesis, Electronic Tuning, and Catalytic Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry, Photoredox Catalysis, and Ligand Design
Executive Summary
In modern transition metal catalysis and photoredox chemistry, the electronic properties of the supporting ligands dictate the reactivity, stability, and redox potential of the metal center. [2,2'-Bipyridin]-4-yl-phenyl-methanone (often referred to as 4-benzoyl-2,2'-bipyridine) represents a critical structural modification of the classic bipyridine framework. By introducing a strongly electron-withdrawing benzoyl group at the 4-position, researchers can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. This whitepaper details the chemical properties, self-validating synthesis protocols, and complexation workflows essential for utilizing this ligand in advanced catalytic systems.
Chemical Identity & Structural Data
Before integrating a ligand into a complex synthetic workflow, it is crucial to establish its baseline physical and chemical parameters. The introduction of the phenyl-methanone moiety significantly alters the solubility and crystallization profile compared to unsubstituted 2,2'-bipyridine.
Table 1: Quantitative Chemical Properties
| Property | Value |
| Chemical Name | [2,2'-Bipyridin]-4-yl-phenyl-methanone |
| CAS Registry Number | 339155-02-1 |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Structural Class | Heterocyclic Building Block / Bidentate Ligand |
| Physical State | Solid |
| Solubility Profile | Soluble in DCM, THF, DMF; Insoluble in Water |
Data supported by comprehensive chemical substance databases 123.
Ligand Design: Electronic Tuning & Causality
As an Application Scientist, one must ask: Why use 4-benzoyl-2,2'-bipyridine instead of standard bipyridine?
The causality lies in molecular orbital theory. Standard 2,2'-bipyridine is a strong σ-donor and a moderate π-acceptor. In photoredox catalysis (e.g., using Ruthenium or Iridium complexes), the excitation of the complex by visible light results in a Metal-to-Ligand Charge Transfer (MLCT). The excited electron resides in the ligand's LUMO.
By appending the electron-withdrawing benzoyl group, the π-conjugation is extended and the LUMO energy level is significantly lowered.
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Causality: A lower LUMO stabilizes the radical anion formed upon reduction. This makes the ground-state metal complex easier to reduce (a better electron acceptor) and alters the lifetime of the charge-separated state, which is critical for preventing rapid back-electron transfer in challenging photoinduced cross-coupling reactions 4.
Synthesis Protocol: Directed Lithiation & Weinreb Amide Trapping
To synthesize [2,2'-Bipyridin]-4-yl-phenyl-methanone from commercially available 4-bromo-2,2'-bipyridine, a highly controlled halogen-metal exchange followed by electrophilic trapping is required. The protocol below is designed as a self-validating system to ensure high fidelity at each step.
Step-by-Step Methodology
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System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 4-bromo-2,2'-bipyridine (1.0 equiv) and anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.
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Causality: Strict temperature control at -78 °C is mandatory to prevent the highly reactive organolithium intermediate from undergoing Chichibabin-type nucleophilic addition to the pyridine ring .
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Halogen-Metal Exchange: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes).
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Self-Validation Check: The solution will rapidly transition to a deep, dark red/brown. Failure to observe this color change indicates moisture contamination or degraded n-BuLi.
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Electrophilic Trapping: After 30 minutes, add N-methoxy-N-methylbenzamide (Weinreb amide, 1.1 equiv) dropwise.
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Causality: Using a Weinreb amide instead of a standard acyl chloride prevents over-addition. The methoxy oxygen chelates the lithium ion, forming a stable, five-membered tetrahedral intermediate that will not collapse into a highly reactive ketone until the aqueous quench.
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Quench & Isolation: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Figure 1: Step-by-step synthesis workflow of [2,2'-Bipyridin]-4-yl-phenyl-methanone via Weinreb amide.
Application Workflow: Ruthenium(II) Complexation
Once synthesized, the ligand must be coordinated to a transition metal to function as a catalyst. The synthesis of heteroleptic complexes like ₂ requires overcoming the kinetic inertness of the Ru(II) center.
Step-by-Step Methodology
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Reagent Mixing: Combine Ru(bpy)₂Cl₂ (1.0 equiv) and [2,2'-Bipyridin]-4-yl-phenyl-methanone (1.1 equiv) in a Schlenk flask. Add a 1:1 mixture of Ethanol and Water (or pure Ethylene Glycol for higher temperatures).
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Thermal Activation: Degas the mixture via three freeze-pump-thaw cycles and heat to reflux (90–120 °C depending on solvent) under Argon for 12 hours.
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Causality: Ru(II) is a d⁶ low-spin ion, making it highly kinetically inert. High thermal energy is strictly required to drive the dissociation of the chloride ligands. Argon prevents the thermal oxidation of the organic ligand.
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Self-Validation Check: The starting suspension is deep purple/black. A successful reaction is indicated by the solution turning a bright, luminescent orange/red, signifying the formation of the tris-chelated MLCT complex.
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Anion Exchange & Precipitation: Cool the mixture to room temperature. Add an excess of saturated aqueous NH₄PF₆.
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Causality: The PF₆⁻ anion is bulky and non-coordinating. It pairs with the cationic Ru(II) complex to form a highly crystalline, water-insoluble salt. This leverages Le Chatelier's principle to drive the isolation process.
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Isolation: Collect the bright orange precipitate via vacuum filtration. Wash sequentially with cold water (to remove excess NH₄PF₆) and diethyl ether (to remove unreacted organic ligand).
Figure 2: Experimental workflow for the synthesis of Ruthenium(II) photoredox catalyst complexes.
References
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NextSDS. "[2,2'-BIPYRIDIN]-4-YL-PHENYL-METHANONE - Chemical Substance Information". Available at: [Link]
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ChemBK. "[2,2'-BIPYRIDIN]-4-YL-PHENYL-METHANONE_化工百科". Available at: [Link]
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TARGETS IN HETEROCYCLIC SYSTEMS. "Chemistry and Properties" (Mechanistic principles of heterocycle lithiation). Available at:[Link]
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ACS Publications. "Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications" (Photoredox and charge-separated state principles). Available at:[Link]
![Chemical structure of [2,2'-Bipyridin]-4-yl-phenyl-methanone](https://i.imgur.com/image.png)
